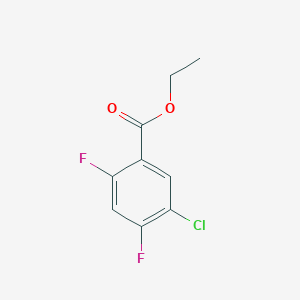

Ethyl 5-chloro-2,4-difluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-2,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOWKADDOFKRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Chloro 2,4 Difluorobenzoate

Esterification Reactions and Precursors

Esterification of 5-chloro-2,4-difluorobenzoic Acid

The direct esterification of 5-chloro-2,4-difluorobenzoic acid with ethanol is a common and effective method for producing Ethyl 5-chloro-2,4-difluorobenzoate. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.

A practical synthetic route to a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlights a similar esterification step. In this multi-step synthesis, the precursor 3-chloro-2,4-difluoro-5-nitrobenzoic acid is esterified to yield the corresponding ethyl ester in a good yield of 86%. semanticscholar.org This esterification is a key step that precedes further functional group transformations. semanticscholar.org

Table 1: Esterification Reaction Parameters

| Reactant | Reagent | Catalyst | Yield | Reference |

| 3-chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol | Concentrated H₂SO₄ | 86% | semanticscholar.org |

Related Benzoic Acid Precursors and their Synthesis (e.g., 4-chloro-2,5-difluorobenzoic acid)

The synthesis of related benzoic acid precursors is essential for accessing a variety of substituted ethyl benzoates. For instance, the preparation of 4-chloro-2,5-difluorobenzoic acid has been reported through a multi-step process starting from p-fluoronitrobenzene. This synthesis involves bromination, reduction of the nitro group, chlorination, diazotization, and subsequent fluorination to yield 4-chloro-2,5-difluorobromobenzene. The final step involves a Grignard reaction with carbon dioxide followed by acidification to produce the target benzoic acid. google.com This method allows for the large-scale commercial preparation of high-purity 4-chloro-2,5-difluorobenzoic acid (purity greater than 98%). google.com

Another approach to a related compound, 2,4-dichloro-3,5-difluorobenzoic acid, utilizes 4-chloro-3,5-difluorobenzonitrile as a precursor. This synthesis involves hydrolysis, nitration, hydrogenation, and chlorination via diazotization. researchgate.net

Functional Group Transformations and Derivatizations

Functional group transformations provide alternative and often necessary routes to introduce or modify substituents on the benzene (B151609) ring, leading to the desired this compound or its immediate precursors.

Hydrogenation of Nitro-Substituted Benzoates

Catalytic hydrogenation is a highly efficient method for the reduction of a nitro group to an amino group on the benzoate (B1203000) ring. In the synthesis of a related compound, the hydrogenation of ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate is carried out using a Palladium on carbon (Pd/C) catalyst. This reaction proceeds with an excellent yield of 97.0%, affording ethyl 5-amino-3-chloro-2,4-difluorobenzoate. semanticscholar.org This amino-substituted benzoate is a key intermediate for further transformations.

Table 2: Hydrogenation Reaction Details

| Substrate | Catalyst | Product | Yield | Reference |

| Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | Pd/C | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | 97.0% | semanticscholar.org |

Diazotization and Hydrolysis Routes

The amino group introduced via hydrogenation can be further modified through diazotization. Diazotization involves the reaction of the amino group with a nitrous acid source, typically sodium nitrite in the presence of a strong acid, to form a diazonium salt. This diazonium salt is a versatile intermediate that can be converted to various other functional groups.

In the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, the intermediate ethyl 5-amino-3-chloro-2,4-difluorobenzoate undergoes diazotization followed by hydrolysis. This one-step conversion, using H₃PO₂/H₂O, results in the formation of the target hydroxylated benzoic acid with a high yield of 90%. semanticscholar.org A similar strategy could be envisioned for the synthesis of other substituted benzoates.

Substitution with Positron Emitting Isotopes

The introduction of positron-emitting isotopes, such as Fluorine-18 (¹⁸F), into molecules like this compound is of significant interest for applications in Positron Emission Tomography (PET) imaging. nih.govradiopaedia.org The labeling of aromatic compounds with ¹⁸F is typically achieved through nucleophilic aromatic substitution (SₙAr) reactions. frontiersin.orguchicago.edu

For a molecule like this compound, a potential strategy for ¹⁸F-labeling would involve the nucleophilic substitution of one of the existing fluorine atoms with [¹⁸F]fluoride. This isotopic exchange reaction is feasible, particularly for activated aromatic rings. The presence of electron-withdrawing groups, such as the ester and the other fluorine and chlorine atoms, can facilitate this substitution. uchicago.eduresearchgate.net

The general procedure for such a labeling would involve reacting the non-radioactive this compound with a source of no-carrier-added [¹⁸F]fluoride, such as [¹⁸F]KF/Kryptofix 2.2.2, in a high-boiling point aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at an elevated temperature. uchicago.edu The efficiency of the labeling would depend on the specific reaction conditions and the reactivity of the substrate.

While direct ¹⁸F-labeling of this compound has not been explicitly reported, the principles of nucleophilic aromatic substitution on activated fluoroarenes provide a strong basis for its feasibility. frontiersin.orguchicago.edu

Advanced Synthetic Strategies and Process Optimization

The synthesis of this compound, a halogenated aromatic ester, involves precise chemical transformations. Advanced synthetic strategies are employed to ensure high yield, purity, and process scalability. These methodologies leverage modern organic chemistry principles, from nucleophilic substitution to metal-catalyzed reactions and innovative process technologies like flow chemistry.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic Aromatic Substitution (SNAr) is a fundamental strategy for the functionalization of electron-deficient aromatic rings. In molecules like this compound, the fluorine atoms act as strong electron-withdrawing groups, activating the benzene ring for nucleophilic attack. core.ac.ukyoutube.com This activation makes the carbon atoms attached to the leaving groups (halogens) electrophilic and susceptible to substitution by nucleophiles. youtube.com

The SNAr mechanism typically proceeds through a two-step addition-elimination process. A nucleophile attacks the aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.ukyoutube.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this negatively charged intermediate. youtube.compressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.compressbooks.pub

For halogenated benzoates, SNAr can be utilized in several ways:

Synthesis of Precursors : A difluorinated benzoic acid derivative could undergo SNAr to introduce a different substituent. For instance, reacting a trifluorobenzoic acid precursor with a chloride source or another nucleophile could be a pathway to introduce the chloro-substituent.

Derivatization : The fluorine atoms on the target molecule or its precursors can be substituted by various nucleophiles (e.g., alkoxides, amines, thiolates) to create a library of related compounds. researchgate.netresearchgate.netnih.gov Interestingly, in SNAr reactions involving aryl halides, fluoride (B91410) is often the best leaving group among the halogens because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon more susceptible to the initial nucleophilic attack, which is the rate-determining step. youtube.comyoutube.com

Recent advancements have focused on catalytic SNAr reactions that can proceed even on electron-rich or neutral aryl fluorides, broadening the scope of this classic transformation. researchgate.netnih.govacs.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig amination, Sonogashira reaction)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly applicable to aryl halides like this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen (C-N) bonds. It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. beilstein-journals.org For a substrate like this compound, the chlorine atom at the C-5 position can be substituted with a wide range of primary or secondary amines. This allows for the synthesis of a diverse array of 5-amino-2,4-difluorobenzoate derivatives, which are valuable intermediates in medicinal chemistry. The reaction is known for its broad substrate scope and functional group tolerance. researchgate.net The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst.

Sonogashira Reaction: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgnih.gov This reaction could be applied to this compound to introduce an alkyne substituent at the C-5 position. The resulting arylalkyne products are versatile intermediates that can undergo further transformations. The reaction is typically carried out under mild conditions with a base, such as an amine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.orgbeilstein-journals.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

| Reaction Name | Bond Formed | Key Reagents | Potential Application on Substrate |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl C-N | Aryl Halide, Amine, Pd Catalyst, Base | Substitution of the C-5 chlorine with an amino group. |

| Sonogashira Reaction | Aryl C-C (sp) | Aryl Halide, Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, Base | Substitution of the C-5 chlorine with an alkyne group. |

Multi-Step Synthesis Pathways from Simpler Precursors

The construction of a polysubstituted aromatic ring like that in this compound typically requires a multi-step synthetic sequence starting from simpler, more readily available precursors. The strategic order of reactions is crucial to manage the directing effects of the substituents and to ensure good yields. A plausible pathway can be inferred from established syntheses of structurally similar compounds. researchgate.net

A common approach involves the sequential introduction of the halogen and ester functionalities onto a benzene ring. One potential synthetic route could start with a difluorobenzene derivative. The key steps often include:

Halogenation: Introduction of the chlorine atom onto the difluorobenzene ring.

Nitration: Introduction of a nitro group, which can serve as a precursor to other functional groups or as a directing group.

Reduction: Conversion of the nitro group to an amino group.

Diazotization: Transformation of the amino group into a diazonium salt, which is a versatile intermediate that can be converted into various other substituents, including halogens or hydroxyl groups.

Esterification: Conversion of a carboxylic acid group into the final ethyl ester. This can be done at various stages of the synthesis.

A practical synthesis of the related compound 3-chloro-2,4-difluoro-5-hydroxybenzoic acid starts from 2,4-difluoro-3-chlorobenzoic acid and proceeds through nitration, esterification, and reduction of the nitro group, followed by diazotization and hydrolysis. researchgate.net This highlights a robust sequence of standard transformations. Another patent describes the synthesis of 3-chloro-2,4-difluorobenzoic acid from 3-chloro-2,4-difluorobromobenzene via lithium-halogen exchange followed by carboxylation. google.com

| Step | Transformation | Starting Material | Key Reagents | Product | Yield |

|---|---|---|---|---|---|

| 1 | Nitration | 3-Chloro-2,4-difluorobenzoic acid | Conc. HNO₃ | 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | 94% |

| 2 | Esterification | 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | 86% |

| 3 | Reduction | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | H₂, Pd/C | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | 97% |

| 4 | Diazotization/Hydrolysis | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | H₃PO₂/H₂O | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | 90% |

Flow Chemistry Applications in Related Syntheses

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates, including fluorinated compounds. The synthesis of molecules like this compound often involves hazardous reagents (e.g., elemental fluorine, strong acids) and exothermic reactions, making flow chemistry an attractive option for process optimization and safety enhancement. dur.ac.uk

Key benefits of applying flow chemistry to such syntheses include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with thermal runaways or accidental releases.

Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, enabling precise temperature control of highly exothermic or endothermic reactions.

Scalability: Scaling up a reaction in a flow system is often achieved by running the reactor for a longer duration or by using multiple reactors in parallel ("scaling out"), which can be more straightforward than redesigning large-scale batch reactors.

Increased Yield and Purity: Precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry can lead to cleaner reactions with fewer byproducts and higher yields. rsc.org

For the synthesis of fluorinated aromatics, flow chemistry has been successfully applied to direct fluorination reactions, which are often difficult to control in batch processes. dur.ac.uk Furthermore, multi-step sequences involving reactive intermediates, such as those generated from organometallic reagents, can be "telescoped" in a continuous flow system, where the output of one reactor is fed directly into the next, avoiding the isolation of unstable intermediates. rsc.org

Reactivity and Reaction Pathways of Ethyl 5 Chloro 2,4 Difluorobenzoate

Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity of the benzene (B151609) ring in Ethyl 5-chloro-2,4-difluorobenzoate towards substitution reactions is complex due to the presence of both activating and deactivating, as well as competing, directing groups.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the benzene ring acts as a nucleophile. nih.gov The substituents on the ring determine its reactivity and the position of the incoming electrophile. The ethyl ester group (-COOEt) is an electron-withdrawing group and a meta-director. Conversely, the halogen atoms (F and Cl) are also deactivating due to their inductive effect but are ortho, para-directors because of resonance.

The combined effect of these groups makes the aromatic ring highly deactivated towards electrophilic attack. Predicting the site of substitution requires considering the directing effects of all four substituents. The single available hydrogen atom is at the C6 position. This position is ortho to the chlorine atom, meta to the fluorine at C4, and ortho to the fluorine at C2. Given the strong deactivating nature of the three halogens and the ester group, forcing an electrophilic substitution reaction would require harsh conditions, and the yield would likely be low.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -COOEt | C1 | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

| -F | C2 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -F | C4 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -Cl | C5 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring, which acts as an electrophile. nih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex). beilstein-journals.org this compound is well-suited for NAS due to its four electron-withdrawing substituents.

The substitution can occur at the positions bearing the halogen atoms (C2, C4, or C5), which act as leaving groups. The regioselectivity of the substitution depends on two main factors: the ability of the leaving group to depart and the stability of the intermediate carbanion. Fluorine is typically a better leaving group than chlorine in NAS reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. nih.gov Therefore, substitution is most likely to occur at one of the fluorine-bearing carbons (C2 or C4).

Radical Reactions and Photochemistry

The photochemistry of halogenated aromatic compounds can involve the homolytic cleavage of carbon-halogen bonds to generate aryl radicals. nih.gov These highly reactive intermediates can then participate in a variety of subsequent reactions.

While the direct photolysis of this compound is not widely documented, the photochemistry of related aryl azides provides insight into potential transformations. The photolysis of aryl azides is a common method for generating highly reactive nitrene intermediates. nih.govgrafiati.com Upon irradiation, an aryl azide loses a molecule of nitrogen (N₂) to form a singlet nitrene, which exists in equilibrium with a ring-expanded didehydroazepine intermediate. grafiati.com This intermediate can be trapped by nucleophiles. Alternatively, the singlet nitrene can undergo intersystem crossing to the more stable triplet nitrene. nih.gov

Studies on the photolysis of various aryl azides bearing electron-withdrawing substituents have shown that these reactions can proceed efficiently. grafiati.com For instance, the photolysis of aryl azides with electron-withdrawing groups in the presence of water has been used to synthesize 3H-azepinones. nih.gov A study involving the continuous flow photolysis of several substituted aryl azides demonstrated this transformation. grafiati.com

Table 2: Products from Photolysis of a Related Chloro-Substituted Aryl Azide

| Reactant | Product | Reaction Type |

| 4-Azidobiphenyl-3-carboxylic acid (8f) | Decomposition | Photolysis |

| 4-Azidobiphenyl (8g) | Decomposition | Photolysis |

| 4-Azido-2-chlorobenzonitrile (8h) | 5-Chloro-3-cyano-3H-azepinone (9h) | Photolysis/Ring Expansion |

Data sourced from a study on continuous flow photolysis of aryl azides. grafiati.com

Furthermore, laser flash photolysis studies of fluorinated azidobenzoates have been conducted to understand the behavior of the resulting intermediates. nih.gov These studies are crucial for designing photoaffinity labeling reagents, where the nitrene generated upon photolysis reacts with nearby biomolecules. It was found that having two fluorine substituents ortho to the azide group was necessary to slow the ring expansion and allow the singlet nitrene to be trapped. nih.gov

Formation of Co-crystals and Multicomponent Complexes

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The formation of co-crystals can significantly alter the physicochemical properties of a compound. This compound possesses several functional groups capable of participating in the intermolecular interactions necessary for co-crystal formation.

The fluorine and chlorine atoms can act as halogen bond acceptors, while the ester carbonyl oxygen is a potent hydrogen bond acceptor. nih.gov Additionally, weak C-H···F and C-H···O hydrogen bonds are recognized as significant interactions in the crystal engineering of fluorinated organic molecules. nih.govresearchgate.net The aromatic ring itself can participate in π-π stacking or C-H···π interactions. These interactions are fundamental in the design of supramolecular assemblies. nih.gov

The formation of co-crystals often involves combining a target molecule with a "co-former," a second molecule chosen for its complementary interaction sites. acs.org For this compound, potential co-formers could include hydrogen bond donors like carboxylic acids or phenols, which could interact with the ester group. The success of co-crystallization depends on factors like solvent choice and the stoichiometry of the components. researchgate.net

Table 3: Potential Intermolecular Interaction Sites on this compound for Co-crystal Formation

| Functional Group | Potential Interaction Type | Role |

| Ester (C=O) | Hydrogen Bonding | Acceptor |

| Fluorine (-F) | Hydrogen Bonding (C-H···F), Halogen Bonding | Acceptor |

| Chlorine (-Cl) | Halogen Bonding | Acceptor/Donor |

| Aromatic Ring | π-π Stacking, C-H···π Interactions | Donor/Acceptor |

| Ethyl Group (C-H) | Hydrogen Bonding (C-H···O/F) | Donor |

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent requires the reaction of an organohalide with magnesium metal. nih.gov However, Grignard reagents are potent nucleophiles and strong bases, and they are incompatible with many functional groups, including esters. nih.gov

Attempting to prepare a Grignard reagent from this compound would be unsuccessful. The moment a molecule of the Grignard reagent formed (e.g., at the C-Cl or C-F position), it would immediately react with the ester group of another molecule of this compound. nih.gov The reaction of a Grignard reagent with an ester proceeds via two additions. nih.gov The first addition leads to a ketone intermediate after the elimination of the ethoxide group. nih.gov This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol upon acidic workup. In this specific case, the process would lead to a complex mixture of oligomers and polymers rather than the desired stable Grignard reagent. This intramolecular incompatibility prevents the straightforward synthesis of a Grignard reagent from this compound. nih.gov

Applications As a Building Block in Organic Synthesis

Precursor in Pharmaceutical Intermediates Synthesis

The fluorinated benzene (B151609) motif is a common feature in many modern pharmaceuticals. Ethyl 5-chloro-2,4-difluorobenzoate and its derivatives are instrumental in the synthesis of several classes of therapeutic agents.

The voltage-gated sodium channel Nav1.7 is a significant target in the development of novel pain therapeutics. Selective inhibitors of this channel are sought after as non-addictive analgesics. While direct synthesis pathways starting from this compound are not extensively detailed in the literature, the core structure is highly relevant. For instance, the clinical candidate PF-05089771, a selective Nav1.7 inhibitor, is a diaryl ether aryl sulfonamide. The design and optimization of such molecules often involve the use of substituted chlorofluorobenzene moieties to achieve the desired potency and selectivity. The structure of this compound makes it a potential starting material for constructing the complex aryl ether components central to this class of inhibitors.

This compound is closely related to key intermediates in the synthesis of advanced antimicrobial agents, specifically 3-quinolinecarboxylic acid derivatives. These compounds form the backbone of many fluoroquinolone antibiotics. A practical synthetic route to 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a crucial intermediate for these antibiotics, highlights the utility of related ethyl esters. semanticscholar.org In this pathway, a substituted benzoic acid is first nitrated and then esterified to yield an ethyl ester, which is subsequently reduced to an amine. This amino ester is a critical precursor for constructing the quinolone ring system. semanticscholar.org

Table 1: Synthetic Steps for a Key Quinoline Intermediate

| Step | Starting Material | Reagent(s) | Product | Yield |

|---|---|---|---|---|

| 1 | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | Concentrated H₂SO₄, CH₃OH | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | 86% |

| 2 | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | H₂, Pd/C | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | 97% |

This table illustrates a synthetic pathway where an ethyl ester derivative is a key intermediate. semanticscholar.org

Protein kinases are a major class of drug targets in oncology. bath.ac.uk The corresponding carboxylic acid, 4-chloro-2,5-difluorobenzoic acid, has been identified as a vital intermediate in the synthesis of protein kinase inhibitors and drugs for cancer therapy. google.com As the ethyl ester, this compound serves as a protected or easily modifiable version of this acid. It can be incorporated into larger molecules before being hydrolyzed to the active carboxylic acid, a common strategy in medicinal chemistry to improve handling and reaction compatibility. The incorporation of fluorine into these inhibitors often enhances their metabolic stability and binding affinity.

Role in Agrochemical Development

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the agrochemical industry. Approximately 30% of all agrochemicals contain fluorine. Halogenated benzoic acids and their esters are fundamental building blocks for creating new herbicides and pesticides. The specific arrangement of chlorine and fluorine atoms in this compound can lead to compounds with high biological activity and appropriate environmental persistence, making it a useful scaffold for developing novel crop protection agents.

Construction of Complex Fluorine-Containing Organic Molecules

Fluorinated building blocks are essential tools for modern organic synthesis. this compound is a prime example of a versatile building block. The presence of multiple halogen atoms allows for selective chemical modifications. For instance, the chlorine atom can be targeted for displacement or coupling reactions under different conditions than the more stable fluorine atoms. This differential reactivity, coupled with the ability to transform the ester group into other functionalities (e.g., amides, alcohols, or ketones), provides chemists with a powerful tool to construct intricate, multi-functionalized fluorine-containing molecules for applications in materials science and medicinal chemistry.

Utility in Natural Product Analog Synthesis

While naturally occurring organofluorines are rare, the deliberate incorporation of fluorine into analogs of natural products is a powerful strategy to enhance their therapeutic potential. escholarship.orgnih.gov This approach aims to improve properties such as metabolic stability, bioavailability, and binding affinity. escholarship.org

A compelling example of this strategy involves the semi-synthesis of derivatives of Brefeldin A, a natural product with potent cytotoxic activity. In one study, various halogenated benzoic acids were attached as esters to the Brefeldin A core. Notably, the brefeldin A 7-O-2-chloro-4,5-difluorobenzoate analog demonstrated the strongest inhibitory effect against a human leukemia cell line, with an IC₅₀ value of 0.84 µM. researchgate.net This highlights how a structural motif very similar to that of this compound can be used to significantly enhance the bioactivity of a natural product, paving the way for new therapeutic candidates. This approach of "fluorine-tuning" allows for the creation of novel molecules that combine the structural complexity of natural products with the advantageous properties conferred by fluorine. biorxiv.org

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of This compound as a building block in the synthesis of Brefeldin A derivatives through esterification.

While the modification of Brefeldin A through the esterification of its hydroxyl groups is a known strategy for creating new analogues, the specific application of this compound for this purpose is not reported in the reviewed sources. Therefore, it is not possible to provide detailed research findings or data tables for the requested subsection.

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For Ethyl 5-chloro-2,4-difluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required to provide a complete structural picture.

¹H, ¹³C, and ¹⁹F NMR Applications

¹H NMR (Proton NMR): This technique provides information about the number and environment of hydrogen atoms. The spectrum of this compound would be expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and two distinct signals for the aromatic protons. The splitting patterns and coupling constants of the aromatic signals would be complex due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR: This method detects the carbon atoms in the molecule. The spectrum would display distinct peaks for each unique carbon atom, including those in the ethyl group, the carbonyl carbon of the ester, and the six carbons of the benzene (B151609) ring. The positions of the carbon signals are influenced by the attached atoms (F, Cl, O), providing key structural information. For example, carbons bonded to fluorine will appear as doublets due to C-F coupling.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is an essential technique. It would show two separate signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling between them (F-F coupling) would definitively confirm their positions relative to each other and the other substituents.

Predicted NMR Data Interpretation

| Technique | Expected Signals | Key Features |

|---|---|---|

| ¹H NMR | Ethyl group protons (-CH₂, -CH₃), Aromatic protons (2) | Quartet and triplet for the ethyl group. Complex splitting for aromatic protons due to H-H and H-F coupling. |

| ¹³C NMR | Ethyl carbons (2), Carbonyl carbon (1), Aromatic carbons (6) | Distinct signals for all 9 carbons. C-F coupling would cause splitting of the signals for C2 and C4. |

| ¹⁹F NMR | Fluorine at C2, Fluorine at C4 | Two distinct signals with F-F coupling, confirming their positions. |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its exact mass, which is calculated to be 220.0102 g/mol for the most common isotopes. The fragmentation pattern observed in the mass spectrum provides further structural evidence, typically showing the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. The isotopic pattern of the molecular ion peak would also clearly indicate the presence of one chlorine atom.

Vibrational Spectroscopy (FTIR, IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are used to identify the functional groups present in a molecule.

The spectrum of this compound would exhibit characteristic absorption bands:

A strong absorption around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group.

Absorptions in the 1200-1300 cm⁻¹ region for the C-O stretching of the ester.

Multiple sharp peaks in the aromatic region (approx. 1450-1600 cm⁻¹) for the C=C stretching of the benzene ring.

Strong bands in the 1100-1300 cm⁻¹ range indicative of C-F bonds.

A characteristic band in the lower frequency region (typically 600-800 cm⁻¹) for the C-Cl bond.

X-ray Crystallography for Solid-State Structure Determination

If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and intermolecular interactions, offering a definitive confirmation of the connectivity and conformation of the molecule. However, no public crystal structure data is currently available for this compound.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of the compound and for separating it from reaction mixtures or impurities.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. A GC method would be used to determine its purity, often expressed as a percentage (e.g., >98.0%). vwr.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. A suitable reversed-phase HPLC method, likely using a C18 column with a mobile phase such as acetonitrile (B52724) and water, would effectively separate the target compound from its starting materials and by-products. rsc.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules with a high degree of accuracy.

Geometric Optimization and Conformational Analysis

Geometric optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Ethyl 5-chloro-2,4-difluorobenzoate, this would involve calculating key bond lengths, bond angles, and dihedral (torsion) angles. Conformational analysis, an extension of this process, would explore the different spatial arrangements of the ethyl ester group relative to the benzene (B151609) ring to identify the most stable conformer.

A thorough literature search did not yield any specific studies on the geometric optimization or conformational analysis of this compound. A hypothetical study would typically present these findings in a data table.

Table 1: Illustrative Table of Calculated Geometric Parameters for this compound This table is a template demonstrating how data would be presented. No experimental or calculated values for the title compound are currently published.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-Cl | Data not available |

| C-F | Data not available | |

| C=O | Data not available | |

| C-O | Data not available | |

| **Bond Angles (°) ** | O=C-O | Data not available |

| C-C-Cl | Data not available | |

| C-C-F | Data not available |

| Dihedral Angles (°) | C-C-O-C | Data not available |

Simulation of Spectroscopic Data (IR, NMR, UV-Vis)

DFT calculations are a reliable method for simulating various types of spectra. By calculating vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Time-dependent DFT (TD-DFT) can simulate electronic transitions, providing a theoretical UV-Visible (UV-Vis) absorption spectrum.

Currently, there are no published simulated spectroscopic data for this compound. Such simulations are invaluable for interpreting experimental spectra and confirming molecular structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap generally implies higher reactivity.

No specific FMO analysis for this compound has been reported. A computational study would calculate the energies of these orbitals and map their electron density distributions to predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table illustrates the typical data generated from an FMO analysis. No such data has been published for the title compound.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). Green and yellow areas represent regions of intermediate potential. This map is instrumental in predicting how a molecule will interact with other charged species.

A literature search found no published MEP map for this compound. For this molecule, electron-rich areas would be expected around the oxygen atoms of the ester group and the halogen atoms due to their high electronegativity, making them potential sites for electrophilic attack.

Quantum Chemical Parameter Calculation (e.g., NBO, Atomic Charges)

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge transfer and intramolecular interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stability derived from these interactions. This analysis also calculates the natural charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

No NBO analysis or specific calculation of atomic charges for this compound has been documented in the scientific literature. These calculations would provide deeper insight into the electronic effects of the chloro and difluoro substituents on the benzene ring and the ethyl ester group.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. bldpharm.com By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and development. bldpharm.comcapotchem.cn

There are no QSAR models in the public domain that specifically include this compound. If this compound were part of a series of biologically active molecules, a QSAR study could be developed. This would involve calculating various molecular descriptors (e.g., topological, electronic, steric) and using statistical methods to build a predictive model for a specific biological endpoint. Such models are crucial for optimizing lead compounds and screening virtual libraries to identify promising new candidates. capotchem.cn

Structure Activity Relationships Sar in Derived Compounds

Impact of Substitution Patterns on Biological Activity Profiles

The biological activity of Brefeldin A derivatives is significantly influenced by the nature and position of substituents on the BFA core and the attached aromatic ring. Research into the semi-synthesis and cytotoxic evaluation of a series of BFA ester derivatives has provided critical insights into these relationships. organic-chemistry.org

A key derivative in this context is Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate . This compound has demonstrated potent cytotoxic activity, in some cases exceeding that of the parent BFA molecule. organic-chemistry.org The introduction of a 2-chloro-4,5-difluoro-substituted benzene (B151609) ring at the C7 hydroxyl group of BFA was found to greatly suppress the growth of K562 human chronic myelogenous leukemia cells, exhibiting an IC₅₀ value of 0.84 µM. organic-chemistry.org This suggests that the specific arrangement of chloro and fluoro substituents on the benzoate (B1203000) moiety plays a crucial role in enhancing cytotoxicity.

In a broader series of halogenated BFA analogs, the presence of fluorine or chlorine atoms was generally found to contribute to cytotoxicity. organic-chemistry.org Interestingly, the number and exact position of these halogen atoms on the benzene ring did not appear to have a consistent effect on the activity, indicating a more complex interplay of electronic and steric factors. organic-chemistry.org

Studies on various ester derivatives of BFA have consistently shown that mono-derivatization at either the C4 or C7 hydroxyl groups is well-tolerated and can yield biologically active compounds. nih.govacs.org In contrast, di-substitution at both the C4 and C7 positions often leads to a significant decrease in activity, suggesting that steric hindrance may play a role in the interaction with the biological target. nih.gov

The table below summarizes the cytotoxic activity of selected Brefeldin A derivatives, highlighting the impact of different substitution patterns.

| Compound Name | Cell Line | IC₅₀ (µM) | Reference |

| Brefeldin A | HCT 116 | 0.2 | nih.govselleckchem.com |

| Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate | K562 | 0.84 | organic-chemistry.org |

| 4-epi-Brefeldin A | HCT 116 | 60 | nih.gov |

| 7-O-acetyl-BFA | HCT 116 | Potent | nih.gov |

| 4-O-acetyl-BFA | HCT 116 | Potent | nih.gov |

| 4,7-di-O-acetyl-BFA | HCT 116 | Potent | nih.gov |

Stereochemical Considerations in Derivative Efficacy

The stereochemistry of the Brefeldin A molecule is a critical determinant of its biological activity. The spatial arrangement of the functional groups, particularly the hydroxyl groups, influences how the molecule interacts with its cellular targets.

A prime example of the importance of stereochemistry is the comparison between BFA and its C4 epimer, 4-epi-BFA. The cytotoxicity of 4-epi-BFA against the HCT 116 human colon cancer cell line was found to be 300 times lower than that of BFA, with an IC₅₀ of 60 µM compared to 0.2 µM for BFA. nih.gov This dramatic difference underscores the critical role of the specific configuration of the hydroxyl group at the C4 position for potent cytotoxicity and the induction of apoptosis. nih.gov

The total synthesis of BFA and its analogs often involves stereocontrolled steps to ensure the desired configuration of chiral centers. acs.orgnih.gov For instance, the synthesis of the cyclopentane (B165970) core of BFA can be achieved through stereoselective cycloadditions. nih.gov Furthermore, stereoselective reduction methods are employed to establish the correct stereochemistry of the hydroxyl groups. acs.org

Correlation of Structural Features with Synthetic Feasibility and Yield

The synthesis of BFA derivatives, including those derived from Ethyl 5-chloro-2,4-difluorobenzoate, involves several chemical transformations where structural features can significantly impact the feasibility and yield of the reactions.

The initial step in utilizing this compound for the synthesis of BFA esters is its hydrolysis to the corresponding carboxylic acid, 5-chloro-2,4-difluorobenzoic acid . fluoromart.com This hydrolysis is a standard procedure and is crucial as the carboxylic acid, or its activated form, is the reactive species in the subsequent esterification with BFA.

The esterification of BFA with a substituted benzoic acid like 5-chloro-2,4-difluorobenzoic acid is a key reaction. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the benzoic acid ring, can influence the reactivity of the carboxylic acid. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, which can facilitate the nucleophilic attack by the alcohol (in this case, the hydroxyl group of BFA), thereby increasing the rate of esterification. doubtnut.cominfinitylearn.com

However, the steric hindrance around the hydroxyl groups of BFA, particularly the C4 hydroxyl, presents a significant challenge. The C7 hydroxyl group is generally more reactive than the C4 hydroxyl due to its less sterically hindered environment. nih.gov To achieve selective esterification at the C4 position, it is often necessary to first protect the more reactive C7 hydroxyl group. nih.gov

The yield of the esterification reaction can be influenced by the choice of coupling agents and reaction conditions. For the synthesis of BFA-isothiocyanate derivatives, the use of coupling agents like N-(3-dimethylaminopropyl)-N''-ethylcarbodiimidehydrochloride (EDCI) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) has been reported, with yields for some derivatives being moderate (e.g., 23% for a di-substituted derivative and 54% for a mono-substituted derivative with a linker). nih.gov The presence of the electron-withdrawing halogen atoms on the benzoic acid moiety is expected to have a positive effect on the reaction rate, potentially leading to higher yields under optimized conditions. rug.nlresearchgate.net

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Pathways

Traditional chemical synthesis routes often involve hazardous reagents, harsh conditions, and significant waste generation. The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to address these issues. For precursors of Ethyl 5-chloro-2,4-difluorobenzoate, such as 2,4-dichloro-3,5-difluorobenzoic acid, research has demonstrated the use of environmentally friendly methods, like catalytic hydrogenation with Pd/C for the reduction of nitro groups, which avoids harsher reducing agents. researchgate.net Future research will likely focus on extending these principles to the entire synthetic sequence of this compound.

Key areas of development include:

Alternative Reagents: Replacing toxic and corrosive fluorinating agents like hydrogen fluoride (B91410) with safer, easier-to-handle alternatives is a major goal. tcichemicals.com Novel nucleophilic fluorinating agents with high thermal stability and lower reactivity with water, such as 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™), represent a promising direction. tcichemicals.com

Waste Reduction: The growing concern over persistent organic pollutants, including certain per- and polyfluoroalkyl substances (PFAS), is driving the development of synthetic routes that minimize or eliminate environmentally harmful byproducts. researchgate.net This includes designing processes where waste streams can be recycled or reused. researchgate.net

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems reduces waste and improves atom economy. Research into catalytic C-H activation and fluorination could provide more direct and efficient routes to fluorinated aromatics, minimizing the need for multi-step syntheses involving protecting groups and hazardous intermediates. tandfonline.com

Table 1: Potential Greener Synthetic Strategies

| Strategy | Description | Potential Advantage for this compound Synthesis |

|---|---|---|

| Catalytic Hydrogenation | Use of catalysts like Pd/C for reduction steps, replacing older, more hazardous methods. researchgate.net | Reduces waste and avoids harsh chemical reductants in the synthesis of precursors. |

| Safer Fluorinating Agents | Employing thermally stable, less corrosive reagents for fluorination steps. tcichemicals.com | Improves operational safety and simplifies handling procedures. |

| Solvent Selection | Utilizing greener solvents or developing solvent-free reaction conditions. | Minimizes environmental impact and reduces costs associated with solvent purchase and disposal. |

| Energy Efficiency | Developing reactions that proceed under milder temperature and pressure conditions. | Lowers energy consumption and improves the overall sustainability of the process. |

Exploration of Novel Catalytic Transformations

Catalysis is at the forefront of modern organic synthesis. For a molecule like this compound, with multiple reactive sites, the development of selective catalytic transformations is a key research frontier.

Future research is expected to focus on:

Palladium-Catalyzed Reactions: While Pd-phosphine complexes are widely used, they can suffer from degradation at high temperatures. researchgate.net Research into more robust catalyst systems, such as those with benzothiazole (B30560) carbene ligands, could improve the efficiency of carbonylation and cross-coupling reactions used to synthesize or modify the benzoate (B1203000) core. researchgate.net

Metal-Free Catalysis: To circumvent the cost and potential toxicity of transition metals, metal-free catalytic systems are gaining traction. acs.org For instance, base-mediated reactions using reagents like potassium tert-butoxide have been shown to facilitate complex cyclizations involving fluoroarenes, a strategy that could be adapted for derivatizing this compound. acs.orgacs.org

C-F Bond Activation: The hydrodefluorination (HDF) of fluoroaromatics is an emerging area for selectively replacing fluorine atoms. rsc.org Nickel-catalyzed HDF, for example, allows for the controlled transformation of C-F bonds into C-H bonds. rsc.org This could enable the selective modification of the difluoro-substituted ring of this compound to produce new building blocks.

C-H Functionalization: Direct C-H fluorination using transition-metal catalysts offers a powerful method for introducing fluorine atoms without pre-functionalization. tandfonline.com Applying this logic in reverse, catalysts could be developed to selectively functionalize the C-H position on the aromatic ring of this compound, providing direct access to more complex derivatives.

Table 2: Emerging Catalytic Transformations

| Transformation | Catalyst Type | Potential Application |

|---|---|---|

| Carbonylation/Cross-Coupling | Robust Palladium Complexes | Synthesis of the benzoate core from less reactive aryl halides. researchgate.net |

| Defluorinative Coupling | Metal-Free (e.g., tBuOK) | Synthesis of N-aryl derivatives by reacting the fluoroarene moiety with amines. acs.org |

| Hydrodefluorination (HDF) | Nickel or Titanium Complexes | Selective replacement of a fluorine atom with hydrogen to create new isomers. rsc.org |

| C-H Fluorination/Functionalization | Transition-Metal Catalysts | Direct introduction or modification of substituents on the aromatic ring. tandfonline.comacs.org |

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry, utilizing microreactors or tube reactors, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. beilstein-journals.orgnih.gov The synthesis of fluorinated compounds, which often involves hazardous reagents and highly exothermic reactions, is particularly well-suited for this technology. vapourtec.com

Key research avenues include:

Handling Hazardous Reagents: Flow reactors provide a contained environment for safely handling toxic and corrosive reagents like fluorine gas or diethylaminosulfur trifluoride (DAST). beilstein-journals.orgvapourtec.com This could be applied to the fluorination steps in the synthesis of this compound precursors.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise temperature control, preventing runaway reactions and minimizing the formation of byproducts in exothermic processes like nitration or diazotization. researchgate.net

Telescoped Synthesis: Flow systems allow for the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. nih.govnih.gov A future goal would be to develop a fully continuous process for this compound, from starting materials to the final purified product, potentially incorporating in-line purification with scavenger resins. researchgate.net

Gas-Liquid Reactions: Reactions involving gases, such as carbonylation with carbon monoxide or fluorination with F₂ gas, are managed more efficiently and safely in flow systems, which ensure excellent mixing and precise control over stoichiometry. beilstein-journals.orgtib.eu

Design of Next-Generation Fluorinated Building Blocks

Fluorinated compounds are highly valued in medicinal chemistry and materials science due to fluorine's unique ability to modulate properties like metabolic stability, lipophilicity, and binding affinity with minimal steric impact. beilstein-journals.orgsigmaaldrich.com this compound is part of this family of valuable fluorinated building blocks. tcichemicals.comossila.com

Future research will likely focus on using this compound as a scaffold to create more advanced intermediates:

Diversification of Functionality: Research will aim to selectively modify the ester, chloro, and fluoro substituents to generate a library of new building blocks. For example, nucleophilic aromatic substitution (SNAr) could be used to replace one of the fluorine atoms with other functional groups, a reaction known to be highly selective for fluoride over chloride in some systems. acs.org

Bioisosteric Replacements: The unique electronic properties of the chlorinated and difluorinated ring make it an interesting candidate for bioisosteric replacement in drug discovery. Derivatives could be designed to mimic other chemical motifs while offering improved pharmacokinetic properties.

Complex Heterocycles: The functional groups on this compound make it an ideal starting point for constructing complex, fluorine-containing heterocyclic systems, which are prevalent in modern pharmaceuticals. tandfonline.com

Advanced Spectroscopic Characterization Techniques for In-Situ Analysis

To optimize complex chemical processes, particularly in continuous flow systems, real-time monitoring of reactions is crucial. Advanced spectroscopic techniques are being increasingly integrated into chemical reactors for in-situ analysis.

Emerging applications in this area include:

In-Situ NMR and IR Spectroscopy: While traditional analysis relies on taking samples for offline analysis (TLC, NMR, MS), researchgate.net future process development will incorporate in-situ techniques. For example, continuous flow α-aminoxylation reactions have been successfully monitored by in-situ IR spectroscopy. tib.eu Similarly, 19F NMR is a powerful tool for monitoring fluorination reactions and can be adapted for online or at-line analysis to determine reaction progress and yield without the need for an internal standard. rsc.orgacs.org

Process Analytical Technology (PAT): Integrating these spectroscopic tools as part of a PAT framework will allow for automated, real-time control over reaction parameters like temperature, flow rate, and reagent concentration. This leads to improved consistency, higher yields, and enhanced safety.

Mechanistic Studies: Advanced spectroscopic methods can provide valuable insights into reaction mechanisms. For example, identifying transient intermediates in catalytic cycles or understanding the kinetics of competing side reactions can guide the development of more efficient and selective synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.